molecular formula C23H23N5O7 B2747488 4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate CAS No. 1396715-70-0

4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

Cat. No.: B2747488
CAS No.: 1396715-70-0
M. Wt: 481.465
InChI Key: UZIMDJBYHUXJTH-UHFFFAOYSA-N
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Description

4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole have similar structures and biological activities.

    Azetidine Derivatives: Compounds such as 3-(azetidin-1-yl)propanoic acid share the azetidine ring and exhibit similar pharmacological properties.

    Benzamide Derivatives: Compounds like N-(3-benzyl-1,2,4-oxadiazol-5-yl)benzamide are structurally related and used in similar research applications.

Uniqueness

4-(2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is unique due to its combination of the 1,2,4-oxadiazole ring, azetidine ring, and benzamide moiety, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3.C2H2O4/c22-20(28)15-6-8-17(9-7-15)23-19(27)13-26-11-16(12-26)21-24-18(25-29-21)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,16H,10-13H2,(H2,22,28)(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIMDJBYHUXJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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